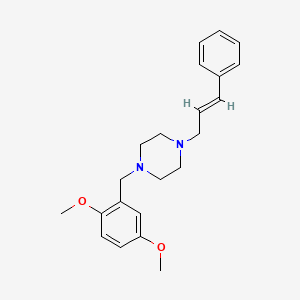![molecular formula C19H19IN2O3 B6042525 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6042525.png)
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as IBTMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTMBA is a white crystalline solid with a molecular formula of C21H22IN3O3 and a molecular weight of 499.32 g/mol. In
Mechanism of Action
The mechanism of action of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins. By inhibiting HSP90, 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can induce the degradation of various oncogenic proteins and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inhibiting the activity of HDACs and HSP90. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high purity and stability. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized with high yields and high purity, making it suitable for various lab experiments. However, one of the limitations of using 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its high cost. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a relatively expensive compound, which can limit its use in certain lab experiments.
Future Directions
There are several future directions for research on 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of research is the investigation of the potential use of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have anti-inflammatory and anti-oxidant properties, which could be explored further for their potential applications in the treatment of various diseases. Finally, the development of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved pharmacological properties could also be an area of future research.
Synthesis Methods
The synthesis of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 3-iodobenzoic acid with tetrahydro-2-furanylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting intermediate is then treated with benzoyl chloride in the presence of triethylamine to yield 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. This synthesis method has been optimized to produce high yields of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide with high purity.
Scientific Research Applications
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
properties
IUPAC Name |
2-[(3-iodobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3/c20-14-6-3-5-13(11-14)18(23)22-17-9-2-1-8-16(17)19(24)21-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFMZYSUUXMJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6042444.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B6042459.png)


![5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6042492.png)
![N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6042500.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6042504.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6042506.png)
![10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6042531.png)
![2-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6042532.png)
![ethyl 2-[({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B6042539.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-1-naphthamide](/img/structure/B6042542.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6042549.png)